2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether
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Overview
Description
2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure combining a triazole ring fused with a thiadiazole ring, along with a piperidine moiety and a chloro-substituted phenyl ether group. The presence of these diverse functional groups makes this compound of significant interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Pharmacology: It is studied for its enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with target receptors, leading to inhibition of enzyme activity or modulation of receptor function . The exact pathways involved depend on the specific biological context and the target of interest .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit similar pharmacological activities.
1,2,3-Triazole Derivatives: These compounds have a different triazole ring arrangement but also show significant biological activities.
Benzothiazole Derivatives: These compounds have a benzothiazole core and are known for their antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications .
Biological Activity
The compound 2-Chloro-4-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl methyl ether is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Core Structure : It contains a triazole and thiadiazole moiety which are known for their diverse biological activities.
- Functional Groups : The presence of a chloro group, methylsulfonyl group, and a piperidine ring enhances its pharmacological properties.
Molecular Formula
- Molecular Formula : C₁₅H₁₈ClN₅O₂S
- CAS Number : 1316217-48-7
Anticancer Activity
Research indicates that compounds containing triazole and thiadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of these compounds can inhibit cell proliferation in various cancer cell lines.
Case Study: Anticancer Efficacy
A study investigating related triazole derivatives found that they exhibited cytotoxic effects against A549 human lung adenocarcinoma cells with IC50 values ranging from 1.61 to 1.98 µg/mL . The structure-activity relationship (SAR) indicated that modifications in the phenyl ring significantly influenced the anticancer activity.
Anticonvulsant Activity
The compound's structural components suggest potential anticonvulsant properties. In related research, compounds with similar structures were tested in picrotoxin-induced convulsion models, demonstrating effective seizure protection .
Antimicrobial Activity
Compounds featuring triazole and thiadiazole have also been noted for their antimicrobial properties. They exhibit activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Interference with DNA Synthesis : Similar compounds have been shown to disrupt DNA synthesis in cancer cells.
- Modulation of Cell Signaling Pathways : The presence of the piperidine ring may influence various signaling pathways relevant to cell survival and apoptosis.
Summary of Biological Activities
Case Studies on Related Compounds
-
Triazole Derivatives
- Study Focus : Anticancer efficacy against multiple cell lines.
- Findings : Significant cytotoxicity observed with SAR indicating key structural features enhancing activity.
-
Thiadiazole Compounds
- Study Focus : Antimicrobial properties.
- Findings : Effective against a range of pathogens; structural modifications increased potency.
Properties
Molecular Formula |
C16H18ClN5O3S2 |
---|---|
Molecular Weight |
427.9 g/mol |
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5O3S2/c1-25-13-6-5-10(8-12(13)17)15-20-22-14(18-19-16(22)26-15)11-4-3-7-21(9-11)27(2,23)24/h5-6,8,11H,3-4,7,9H2,1-2H3 |
InChI Key |
HBAZUFMVVOEGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C)Cl |
Origin of Product |
United States |
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